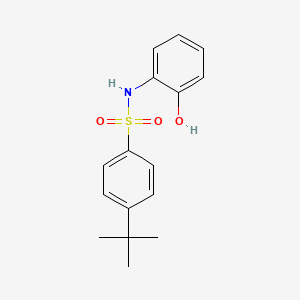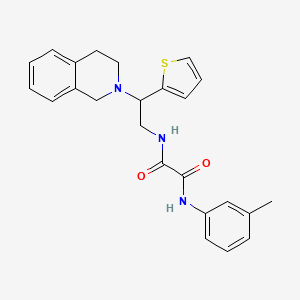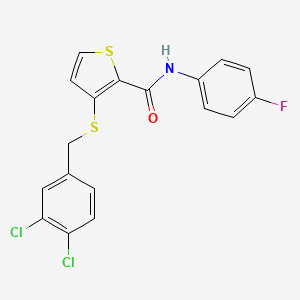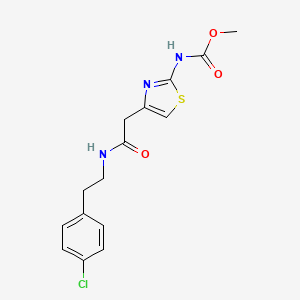
4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide” is an organic compound with the molecular formula C16H19NO3S . It has an average mass of 305.392 Da and a mono-isotopic mass of 305.108551 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Biological Activity Studies
A study by Chatterjee et al. (2022) explored the biological activity of a compound structurally related to 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide, focusing on its non-radical and stable radical forms. The structural characterization of the compound was performed using spectroscopic data and X-ray diffraction measurements (Chatterjee et al., 2022).
Alkyl Splitting Reaction
Oludina et al. (2015) discovered an alkyl splitting reaction involving a structurally similar compound, highlighting an uncommon reaction for amides. This process was driven by the tendency of certain derivatives to eliminate specific compounds in the presence of bases (Oludina et al., 2015).
Crystal Structure Analysis
Balu and Gopalan (2013) conducted a study on the crystal structure of a compound similar to this compound, examining its crystallization in a triclinic space group and analyzing its intermolecular interactions (Balu & Gopalan, 2013).
Copper(II) Complexes Formation
Macías et al. (2006) investigated the formation of Copper(II) complexes using compounds structurally related to this compound. The study included characterizing these complexes by spectroscopic methods and examining their chemical nucleases activity (Macías et al., 2006).
Synthesis and Bioactivity
Gul et al. (2016) synthesized compounds related to this compound, assessing their cytotoxic and carbonic anhydrase inhibitory effects. One of the compounds showed high tumor selectivity and potency selectivity expression, indicating potential as an anticancer agent (Gul et al., 2016).
Spectroscopic Analysis and Docking Studies
Mary et al. (2021) performed spectroscopic analysis, DFT studies, and surface-enhanced Raman scattering on a bioactive derivative of benzenesulfonamide, providing insights into its pharmaceutical applications and molecular interactions (Mary et al., 2021).
Quantum-Chemical Calculations
Peiming et al. (2022) conducted theoretical calculations on compounds similar to this compound to define their optimized state and predict free energy and molecular orbitals participating in spectrum formation (Peiming et al., 2022).
Anti-Glycation and Anti-Oxidant Activities
Yaqoob et al. (2022) reported on the anti-glycation and anti-oxidant activities of sulfanilamide Schiff base metal chelates, which are structurally related to this compound. The study provided insights into the therapeutic potential of these compounds (Yaqoob et al., 2022).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)17-14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDWCORBVGHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)

![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2666532.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)
![6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2666544.png)
